(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one
Description
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one is a chiral imidazolone derivative characterized by a sulfur-containing methyl group at the 4-position and an amino substituent at the 2-position.
Properties
Molecular Formula |
C4H7N3OS |
|---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C4H7N3OS/c5-4-6-2(1-9)3(8)7-4/h2,9H,1H2,(H3,5,6,7,8)/t2-/m1/s1 |
InChI Key |
JTHQOEQNCCWDTH-UWTATZPHSA-N |
Isomeric SMILES |
C([C@@H]1C(=O)NC(=N1)N)S |
Canonical SMILES |
C(C1C(=O)NC(=N1)N)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the amino and sulfanylmethyl groups under specific conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound belongs to the 1,4-dihydroimidazol-5-one family, a scaffold known for its heterocyclic reactivity and pharmacological relevance. Below is a comparison with structurally related analogs identified in the evidence:
Table 1: Comparative Analysis of Imidazolone Derivatives
Substituent-Driven Differences
Sulfur-Containing Groups
- The target compound features a sulfanylmethyl group, which may enhance nucleophilic reactivity or metal-binding capacity compared to the 4-bromophenyl substituent in . The latter’s bulkier aromatic group likely increases hydrophobicity, making it suitable as a reference standard in chromatographic analysis.
- Both the target compound and the 4-bromophenyl analog share a 2-sulfanyl group, which could participate in disulfide bond formation or redox reactions.
Amino and Imino Groups
- The 2-amino group in the target compound and ’s bromoindole derivative contrasts with the 2-imino group in the fluoroindole analog. Imino groups (NH) may exhibit tautomerism, affecting hydrogen-bonding interactions in biological systems.
Heterocyclic Extensions
- However, these modifications also increase molecular weight and complexity compared to the simpler sulfanylmethyl group in the target compound.
Physicochemical and Pharmacological Implications
- Solubility : The sulfanylmethyl group in the target compound may improve aqueous solubility relative to the bromophenyl analog , which is more lipophilic.
- Safety and Handling : The 4-bromophenyl analog requires stringent safety protocols (e.g., PPE, controlled waste disposal), suggesting that similar precautions may apply to the target compound due to reactive sulfhydryl groups.
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